molecular formula C18H17N3O2S B5776011 N-(3-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

N-(3-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No. B5776011
M. Wt: 339.4 g/mol
InChI Key: FICFIYPANUYCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, commonly known as HTB or 2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)acetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

HTB binds to the catalytic domain of PARP and inhibits its activity by competing with nicotinamide adenine dinucleotide (NAD+) for binding to the enzyme. This results in the accumulation of DNA damage, which triggers cell death by apoptosis.
Biochemical and Physiological Effects:
HTB has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. In addition to its anticancer effects, HTB has also been shown to have anti-inflammatory and neuroprotective effects. HTB inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the activation of microglia, which are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

HTB has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied for its anticancer effects, making it a well-established tool for cancer research. However, HTB has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, HTB has not been extensively studied for its pharmacokinetic properties, which can limit its potential for clinical use.

Future Directions

There are several future directions for the study of HTB. One potential direction is to investigate its potential for combination therapy with other anticancer drugs. Another direction is to study its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the pharmacokinetic properties of HTB and to optimize its formulation for clinical use.

Synthesis Methods

The synthesis method of HTB involves the condensation of 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenylacetic acid with 2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure HTB.

Scientific Research Applications

HTB has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells. HTB exerts its anticancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death.

properties

IUPAC Name

N-[3-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12(22)19-14-5-3-4-13(10-14)17-11-24-18(20-17)21(2)15-6-8-16(23)9-7-15/h3-11,23H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICFIYPANUYCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)N(C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.